molecular formula C17H15N3O3 B2379885 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920357-02-4

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2379885
CAS No.: 920357-02-4
M. Wt: 309.325
InChI Key: KAIVJJXGPYJDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a benzamide derivative characterized by a pyridazine core substituted with a furan-2-yl group at the 6-position. The pyridazine ring is linked via an ethoxyethyl spacer to the benzamide moiety. This structural architecture combines a heterocyclic pyridazine-furan system with a flexible alkyl chain and a terminal aromatic amide group. Such features are common in medicinal chemistry for modulating pharmacokinetic properties, such as solubility and target binding affinity.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(13-5-2-1-3-6-13)18-10-12-23-16-9-8-14(19-20-16)15-7-4-11-22-15/h1-9,11H,10,12H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIVJJXGPYJDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Ethoxy Bridge: The ethoxy bridge is formed by reacting the pyridazine-furan intermediate with ethylene oxide or a similar reagent under controlled conditions.

    Benzamide Formation: The final step involves the acylation of the ethoxy-pyridazine-furan intermediate with benzoyl chloride or benzamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced forms.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and reduced benzamides.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide has been investigated for its potential therapeutic effects, particularly in treating infectious diseases and cancer. Its biological activities include:

  • Anticancer Properties : Studies have shown this compound can inhibit tumor growth in various cancer models. It appears to induce apoptosis in cancer cells by activating specific pathways related to programmed cell death .
  • Antimicrobial Activity : Preliminary research indicates that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibiotic agent.

2. Coordination Chemistry

The compound serves as a ligand in coordination chemistry, facilitating the synthesis of more complex molecules. Its ability to form stable complexes with metal ions enhances its utility in various chemical applications .

3. Material Science

Due to its unique chemical properties, this compound is being explored in the development of new materials, such as polymers and coatings. These materials could have applications in electronics and surface engineering due to their stability and reactivity.

Anticancer Activity

In a notable study involving animal models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

Research conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. In vitro tests showed effective inhibition of growth against Gram-positive bacteria, indicating its potential as a new antibiotic candidate.

Inflammatory Disease Models

In murine models of rheumatoid arthritis, treatment with the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating autoimmune conditions and other inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a comparative analysis based on substituents, molecular weight, and biological activity:

Compound Core Structure Key Substituents Molecular Weight Reported Activity Reference
N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide Pyridazine + Benzamide Furan-2-yl, ethoxyethyl spacer Not provided Hypothesized sigma receptor targeting
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Benzamide Piperidinyl-ethyl, iodinated methoxy group ~400–450 (estimated) Sigma receptor binding (Kd = 5.80 nM)
2-(2-((2-Aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide (Compound 4) Pyrimidine + Benzamide Nitrophenyl, aminophenyl-urea, pyrimidine 544.56 Anti-oxidant, anti-microbial
4-[4-((5-(4,5-Dimethyl-2-nitrophenyl)furan-2-yl)methylene)...benzamide (79b) Furan + Benzamide Dioxopiperidinyl, polyethylene glycol (PEG)-like chain, nitro group ~1000+ (estimated) PROTAC-based therapeutic candidate

Key Observations

Receptor Binding vs. Antimicrobial Activity: The target compound’s pyridazine-furan system resembles the heterocyclic frameworks in sigma receptor-binding benzamides (e.g., [125I]PIMBA), which exhibit high affinity (Kd = 5.80 nM) for prostate cancer cell lines . In contrast, pyrimidine-substituted benzamides (e.g., Compound 4) prioritize anti-microbial activity, likely due to nitro and amino groups enhancing redox interactions . The absence of such groups in the target compound suggests divergent therapeutic applications.

Structural Complexity and Targeting: Compound 79b incorporates a PROTAC-like design with a PEG spacer and dioxopiperidinyl group, enabling targeted protein degradation.

Molecular Weight and Solubility :

  • The target compound’s molecular weight is likely intermediate (~350–450 g/mol) compared to Compound 4 (544.56 g/mol) and 79b (>1000 g/mol). Lower molecular weight may enhance membrane permeability but reduce binding specificity.

Contradictions and Limitations

Biological Activity

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, a pyridazine moiety, and an ethoxy linkage to a benzamide. The synthesis typically involves multi-step organic reactions, often starting from simpler precursors like furan derivatives and pyridazines. The synthetic pathways can vary, but they generally aim to optimize yield and purity.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those similar to this compound. For instance, pyrrole benzamide derivatives exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

2.2 Antiviral Properties

N-Heterocycles, including compounds with similar structures, have been studied for their antiviral activities. For example, certain derivatives demonstrated promising results in inhibiting viral replication at low micromolar concentrations . This suggests that this compound may also possess antiviral properties worth investigating further.

The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or pathways within microbial cells. For instance, some benzamide derivatives have been shown to interfere with nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of essential metabolic processes . Understanding these mechanisms is crucial for developing effective therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeCompound TypeMIC (μg/mL)Reference
AntibacterialPyrrole Benzamides3.12 - 12.5
AntiviralN-Heterocycles< 0.35
Enzyme InhibitionNADK InhibitorsNot specified

5. Future Directions

Future research should focus on:

  • In vitro and In vivo Studies : Comprehensive testing in biological systems to confirm efficacy and safety.
  • Structure-Activity Relationship (SAR) : Detailed analysis of how structural changes affect biological activity.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on microbial targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.